1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone
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Overview
Description
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core with an allyl group at the 1-position, a benzylthio group at the 2-position, and a hydroxy group at the 6-position. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone can be achieved through a multi-step process One common method involves the alkylation of 2-mercaptopyrimidinone with benzyl bromide to introduce the benzylthio group This is followed by the allylation of the nitrogen atom at the 1-position using allyl bromide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the allyl group or to convert the benzylthio group to a thiol.
Substitution: The hydroxy group at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to substitute the hydroxy group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or de-allylated pyrimidinones.
Substitution: Various substituted pyrimidinones depending on the nucleophile used.
Scientific Research Applications
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone involves its interaction with specific molecular targets. The benzylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydroxy group at the 6-position can form hydrogen bonds with biological molecules, enhancing its binding affinity. The allyl group may also play a role in modulating the compound’s overall reactivity and interaction with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-allyl-2-(methylthio)-6-hydroxy-4(1H)-pyrimidinone
- 1-allyl-2-(ethylthio)-6-hydroxy-4(1H)-pyrimidinone
- 1-allyl-2-(phenylthio)-6-hydroxy-4(1H)-pyrimidinone
Uniqueness
1-allyl-2-(benzylthio)-6-hydroxy-4(1H)-pyrimidinone is unique due to the presence of the benzylthio group, which imparts distinct chemical and biological properties compared to its analogs. The benzyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific arrangement of functional groups in this compound allows for unique reactivity patterns and interactions with biological molecules.
Properties
IUPAC Name |
2-benzylsulfanyl-6-hydroxy-3-prop-2-enylpyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-8-16-13(18)9-12(17)15-14(16)19-10-11-6-4-3-5-7-11/h2-7,9,17H,1,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBABLRVONNPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C=C(N=C1SCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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